N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
N-(2-chlorobenzyl)-2-imino-10-methyl-5-oxo-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrido[1,2-a:2’,3’-d]pyrimidines This compound is characterized by its unique structure, which includes a chlorobenzyl group, an imino group, and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-imino-10-methyl-5-oxo-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multiple steps. One common method involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another approach involves the use of ethyl acetate and TBHP for one-pot tandem cyclization/bromination, which promotes the formation of imidazopyridines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would likely be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-imino-10-methyl-5-oxo-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as TBHP.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride (NaBH4).
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: TBHP in the presence of iodine (I2) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Nucleophilic substitution reactions can be facilitated using bases like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazopyridines, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(2-chlorobenzyl)-2-imino-10-methyl-5-oxo-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-imino-10-methyl-5-oxo-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridinyl structure and have been studied for their biological and therapeutic properties.
Imidazo[1,2-a]pyridines: These compounds are structurally related and have been explored for their medicinal applications.
Uniqueness
N-(2-chlorobenzyl)-2-imino-10-methyl-5-oxo-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C26H21ClN6O2 |
---|---|
Molecular Weight |
484.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C26H21ClN6O2/c1-16-6-5-11-32-23(16)31-24-20(26(32)35)12-19(22(28)33(24)15-17-7-4-10-29-13-17)25(34)30-14-18-8-2-3-9-21(18)27/h2-13,28H,14-15H2,1H3,(H,30,34) |
InChI Key |
DPZZSRHHXCVWBM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CN=CC=C4)C(=O)NCC5=CC=CC=C5Cl |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CN=CC=C4)C(=O)NCC5=CC=CC=C5Cl |
Origin of Product |
United States |
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